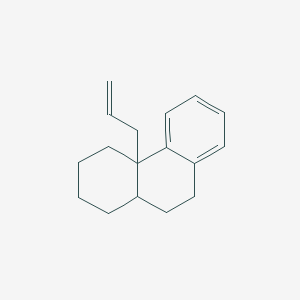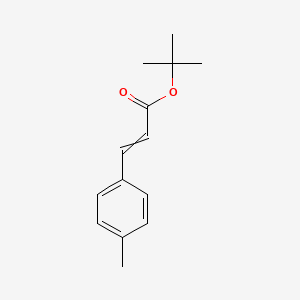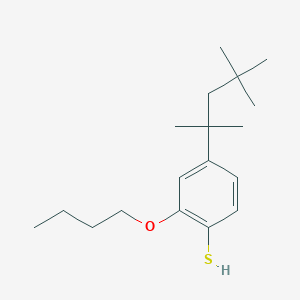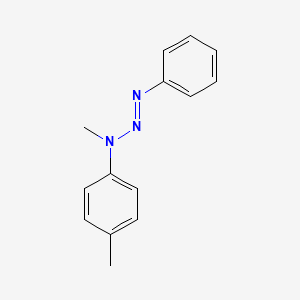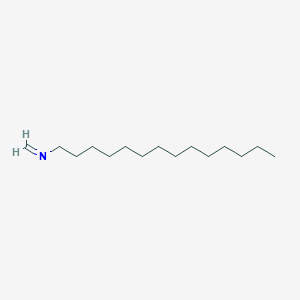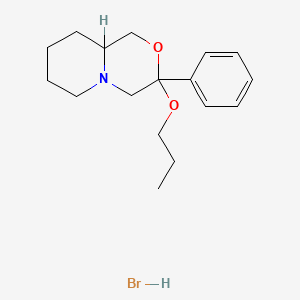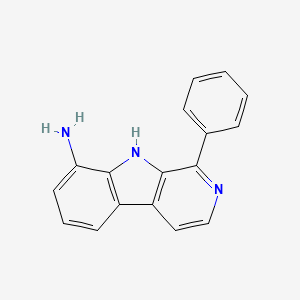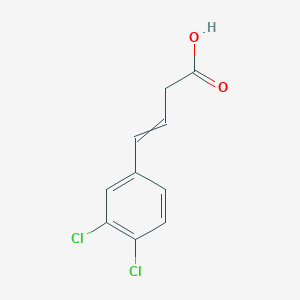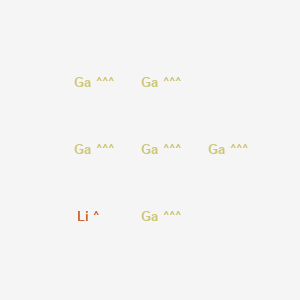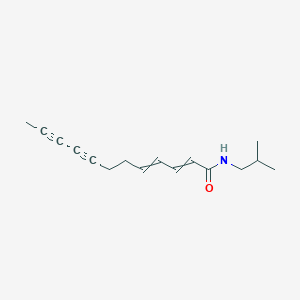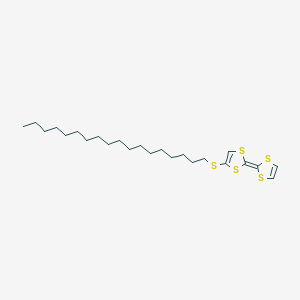
Cyclohexylphosphonothioic diisothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexylphosphonothioic diisothiocyanate is an organophosphorus compound characterized by the presence of a cyclohexyl group attached to a phosphonothioic acid moiety, which is further substituted with two isothiocyanate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexylphosphonothioic diisothiocyanate can be synthesized through a multi-step process involving the reaction of cyclohexylamine with carbon disulfide to form a dithiocarbamate intermediate. This intermediate is then treated with cyanuric chloride to yield the desired isothiocyanate product . The reaction typically requires aqueous conditions and the presence of a base to facilitate the formation of the dithiocarbamate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexylphosphonothioic diisothiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the isothiocyanate groups to amines or thioureas.
Substitution: The isothiocyanate groups can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate groups under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thioureas.
Substitution: Thiourea derivatives and other substituted products.
Applications De Recherche Scientifique
Cyclohexylphosphonothioic diisothiocyanate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of cyclohexylphosphonothioic diisothiocyanate involves the reactivity of its isothiocyanate groups. These groups can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biological molecules. This reactivity underlies its use in bioconjugation and labeling applications . The compound can also interact with molecular targets involved in various biochemical pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Sulforaphane
Comparison: Cyclohexylphosphonothioic diisothiocyanate is unique due to the presence of both a cyclohexyl group and phosphonothioic acid moiety, which distinguishes it from other isothiocyanates. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and material science .
Propriétés
Numéro CAS |
112894-74-3 |
|---|---|
Formule moléculaire |
C8H11N2PS3 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
cyclohexyl-diisothiocyanato-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H11N2PS3/c12-6-9-11(14,10-7-13)8-4-2-1-3-5-8/h8H,1-5H2 |
Clé InChI |
KIGYPJLUXZXIAC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(=S)(N=C=S)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


